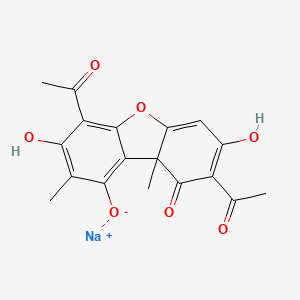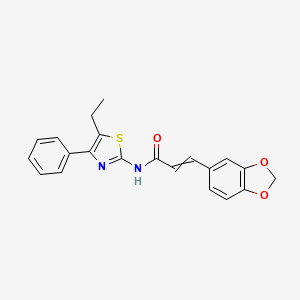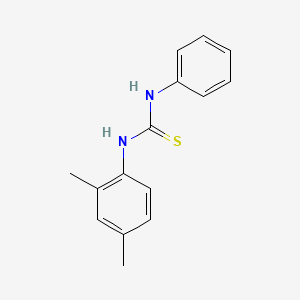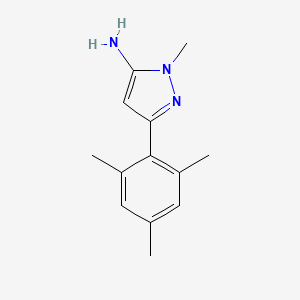
(+)-2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyldibenzofuran-3(9bH)-one, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyldibenzofuran-3(9bH)-one, monosodium salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique dibenzofuran core, which is substituted with multiple functional groups, including acetyl, hydroxy, and methyl groups. The monosodium salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyldibenzofuran-3(9bH)-one, monosodium salt typically involves multiple steps, starting from simpler organic precursors. The key steps include:
Formation of the Dibenzofuran Core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.
Introduction of Functional Groups: The acetyl, hydroxy, and methyl groups are introduced through selective functionalization reactions. For instance, acetyl groups can be added via Friedel-Crafts acylation, while hydroxy groups can be introduced through hydroxylation reactions.
Formation of the Monosodium Salt: The final step involves the neutralization of the compound with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of high-purity reagents and solvents to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyldibenzofuran-3(9bH)-one, monosodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The acetyl groups can be reduced to form alcohols.
Substitution: The aromatic core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxy groups can yield ketones, while reduction of acetyl groups can yield alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Its solubility and reactivity make it suitable for use in various industrial processes, such as the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of (+)-2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyldibenzofuran-3(9bH)-one, monosodium salt involves its interaction with specific molecular targets. The hydroxy and acetyl groups may allow it to form hydrogen bonds or other interactions with proteins or enzymes, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the targets being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: The parent compound, which lacks the additional functional groups.
2,6-Diacetyldibenzofuran: A simpler derivative with only acetyl groups.
1,7,9-Trihydroxydibenzofuran: A derivative with only hydroxy groups.
Uniqueness
(+)-2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyldibenzofuran-3(9bH)-one, monosodium salt is unique due to the combination of multiple functional groups on the dibenzofuran core
Propriétés
Numéro CAS |
97889-91-3 |
|---|---|
Formule moléculaire |
C18H15NaO7 |
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
sodium;4,8-diacetyl-3,7-dihydroxy-2,9a-dimethyl-9-oxodibenzofuran-1-olate |
InChI |
InChI=1S/C18H16O7.Na/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,21-23H,1-4H3;/q;+1/p-1 |
Clé InChI |
RIDMFEXHWJXRLI-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C(=C2C(=C1[O-])C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B15147924.png)
![4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B15147925.png)

![(5E)-5-{[2-(2-methylpropoxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147944.png)



![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B15147970.png)

![N-[(E)-(4-bromophenyl)methylidene]-1-tert-butyl-1H-benzimidazol-5-amine](/img/structure/B15147985.png)
![(S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B15147991.png)


